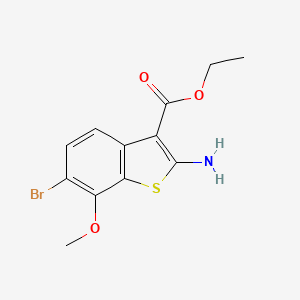

Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

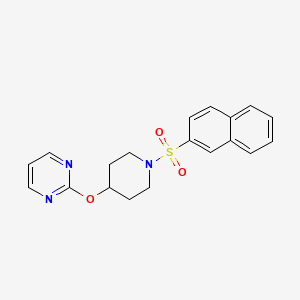

Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate is a compound that is likely to be of interest due to its structural features, which include a benzothiophene moiety and functional groups such as an ester, bromo, methoxy, and amino groups. Although the specific compound is not directly synthesized or characterized in the provided papers, related compounds with similar structural motifs have been synthesized and studied, which can provide insights into the chemistry of such molecules.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions with careful control of reaction conditions to achieve regioselectivity and functional group transformations. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved a sequence of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, including methoxylation, oxidation, nucleophilic substitution, and bromination steps to achieve the desired product . Similarly, the synthesis of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate was achieved through multicomponent reactions, demonstrating the complexity and versatility of synthetic routes for such compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods and, in some cases, X-ray crystallography. For example, the crystal and molecular structure of a dihydrothieno[2,3-c]pyridine derivative was determined by X-ray crystallography, revealing intramolecular hydrogen bonding and stabilization of the structure . Similarly, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was solved, showing an intramolecular N–H…O hydrogen bond and a two-dimensional network formed by intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include nucleophilic substitutions, cyclizations, and condensation reactions. For instance, the synthesis of Schiff base compounds from 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involved coupling with aromatic aldehydes . Additionally, the synthesis of benzo[4,5]thiazolo-[3,2-a]pyridine derivatives involved interactions with arylidinemalononitrile derivatives and cyanoacrylate derivatives, showcasing the reactivity of the thiazole and pyridine rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their functional groups and molecular structure. For example, the presence of electron-withdrawing or electron-donating substituents can affect the compound's reactivity and interaction with other molecules. The thermal stability of such compounds can be assessed through thermogravimetric analysis (TGA) and differential thermal analysis (DTA), as was done for the ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate . Spectroscopic methods like FT-IR, NMR, and UV-Visible spectroscopy are commonly used to characterize the compounds and provide information about their electronic structure and bonding .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate has been used as a precursor in the synthesis of various compounds with potential biological activities. For instance, it has been converted into different derivatives, like ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which were then treated with hydrazine hydrate to produce compounds that were screened for antibacterial and antifungal activity. Some of these compounds exhibited promising biological activity (Narayana, Ashalatha, Raj, & Kumari, 2006).

Synthesis and Characterization of New Derivatives

The compound has been used in the synthesis of new benzofuran derivatives, which have shown potential as antimicrobial agents. These derivatives were tested for their in vitro anti-HIV-1 and HIV-2 activities, with some displaying the ability to inhibit HIV replication in cell culture at non-toxic concentrations (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).

Applications in Organic Chemistry

This compound has been involved in various organic synthesis processes, such as the regioselective bromination of its derivatives, demonstrating its utility in synthetic organic chemistry (Tani, Ikegami, Tashiro, Hiura, Tsukioka, Kaneko, Notoya, Shimizu, Uchida, Aida, Yokoyama, & Murakami, 1992).

Synthesis of Cytotoxic Agents

It has been used in synthesizing novel thiophene and benzothiophene derivatives, evaluated as anti-cancer agents. Some synthesized compounds showed significant anti-proliferative activity against various tumor cell lines, suggesting their potential as cytotoxic agents (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Creation of Novel Pharmaceutical Compounds

The compound has been used in synthesizing ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, which were then reacted to form new pharmaceutical compounds (Mohamed, 2021).

Zukünftige Richtungen

The compound has shown potential in the field of medicinal chemistry, particularly in the development of anticancer therapeutics . In vitro studies have shown that it has antiproliferative potential against MCF-7 and HepG-2 cancer cell lines . Future research could focus on further exploring its therapeutic potential and optimizing its synthesis for potential industrial production.

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology, cancer treatment, and microbial defense .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Action Environment

It is known that the compound should be kept in a dark place, sealed in dry conditions, and stored at 2-8°c .

Eigenschaften

IUPAC Name |

ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3S/c1-3-17-12(15)8-6-4-5-7(13)9(16-2)10(6)18-11(8)14/h4-5H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHYVYZADVHGFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1C=CC(=C2OC)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide](/img/structure/B3007701.png)

![2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide](/img/structure/B3007705.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3007711.png)

![N-[2-(2-nitroethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3007712.png)

![N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide](/img/structure/B3007713.png)

![5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3007717.png)

![N-(Cyanomethyl)-2-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]acetamide](/img/structure/B3007719.png)

![3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B3007723.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007724.png)